1,4-Bis(4-methylstyryl)benzene

Catalog No.
S759737
CAS No.
76439-00-4
M.F
C24H22
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(4-methylstyryl)benzene

CAS Number

76439-00-4

Product Name

1,4-Bis(4-methylstyryl)benzene

IUPAC Name

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+

InChI Key

BCASZEAAHJEDAL-PHEQNACWSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C

Optoelectronic Device Applications

    Scientific Field: Optoelectronics

    Summary of the Application: 1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications. .

    Methods of Application or Experimental Procedures: The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique. .

    Results or Outcomes: The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution. .

Scintillator Reagent

1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22 and a molecular weight of 310.43 g/mol. It is characterized by its pale yellowish-white crystalline appearance. The compound is notable for its conjugated structure, which includes two 4-methylstyryl groups attached to a central benzene ring. This structural arrangement contributes to its unique optical properties, making it of interest in various scientific fields, particularly in materials science and organic chemistry .

The primary area of research for 1,4-Bis(4-methylstyryl)benzene is its potential application in scintillation. The exact mechanism by which it emits light upon radiation absorption is not explicitly documented in retrieved scientific publications. However, the conjugated π-electron system likely plays a role. When ionizing radiation interacts with the molecule, it excites an electron to a higher energy level. As the electron relaxes back to its ground state, it can release energy in the form of a light photon []. Further research is needed to elucidate the specific mechanism of scintillation in 1.4-Bis(4-methylstyryl)benzene.

Typical of styryl compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the methyl groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles.
  • Polymerization: Under certain conditions, this compound can polymerize to form larger conjugated systems, which may exhibit enhanced electronic properties.
  • Oxidation: The styryl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions are fundamental in synthetic organic chemistry and materials science applications .

Several synthesis methods for producing 1,4-bis(4-methylstyryl)benzene have been reported:

  • Horner-Wadsworth-Emmons Reaction: This method involves the reaction of aldehydes with phosphonate esters to form the desired styryl compound. This approach allows for precise control over the reaction conditions and yields high-purity products .
  • Wet Process for Nanocrystals: A novel approach has been developed using a bottom-up reprecipitation technique to prepare nanocrystals of this compound. This method enhances its optical properties and may provide avenues for further applications in nanotechnology .

These synthesis methods highlight the versatility and adaptability of this compound in research and industrial settings.

1,4-Bis(4-methylstyryl)benzene has several potential applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, it is being researched as a component in OLED technology.
  • Scintillator Materials: Its ability to shift wavelengths makes it suitable for use in liquid scintillators for radiation detection .
  • Fluorescent Probes: It may serve as a fluorescent probe in various analytical chemistry applications due to its unique optical characteristics.

These applications underscore the importance of this compound in advancing materials science and technology.

Interaction studies involving 1,4-bis(4-methylstyryl)benzene focus on its behavior in different environments, particularly its interactions with light and other chemical species. Understanding these interactions is crucial for optimizing its applications in electronic devices and biological systems. Research has indicated that modifications to its structure can significantly affect its photophysical properties, which are essential for applications in photonics and optoelectronics .

Several compounds share structural similarities with 1,4-bis(4-methylstyryl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Bis(2-methylstyryl)benzeneC24H22Different substitution pattern affecting reactivity and properties .
1,4-Bis(phenyl)benzeneC24H22Lacks methyl groups; potentially different electronic properties.
1,4-DistyrylbenzeneC24H22Similar structure but varies in substitution patterns leading to distinct optical properties .

The uniqueness of 1,4-bis(4-methylstyryl)benzene lies in its specific substitution pattern that influences both its chemical reactivity and optical characteristics, making it particularly interesting for research into new materials.

XLogP3

7.2

Dates

Modify: 2023-08-15

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